molecular formula C21H19N3O5S2 B2626442 Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate CAS No. 441290-28-4

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate

Cat. No.: B2626442
CAS No.: 441290-28-4
M. Wt: 457.52
InChI Key: TWMUZQSYWONIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate is a complex compound that contains an indole nucleus . The indole nucleus is a significant part of many synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that the primary targets of this compound could be these receptors.

Mode of Action

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of indoline with sulfonyl chloride to form indolin-1-ylsulfonyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form 4-(indolin-1-ylsulfonyl)benzoic acid. The final step involves the condensation of this intermediate with ethyl thiazole-4-carboxylate under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride can produce the sulfide derivative.

Scientific Research Applications

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate
  • Ethyl 2-(4-(phenylsulfonyl)benzamido)thiazole-4-carboxylate
  • Ethyl 2-(4-(benzylsulfonyl)benzamido)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate is unique due to the presence of the indole moiety, which imparts specific biological activities not found in other similar compounds. The indole ring system is known for its ability to interact with a wide range of biological targets, making this compound particularly valuable in medicinal chemistry.

Biological Activity

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a benzamide core, and an indoline sulfonyl group. These structural components are critical for its biological activity. The thiazole moiety is known for its diverse pharmacological properties, making it a significant scaffold in drug design.

Chemical Structure

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 320.37 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can act against various Gram-positive and Gram-negative bacteria.

CompoundActivity TypeMIC (μg/mL)Reference
1aAntibacterial100
1bAntifungal50
O4I2Oct3/4 InducerNot specified

Anticancer Activity

The compound's ability to influence Oct3/4 expression suggests potential applications in cancer therapy, particularly in reprogramming somatic cells into induced pluripotent stem cells (iPSCs). The regulation of Oct3/4 is crucial in maintaining pluripotency, which is often disrupted in cancer cells.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Protein Synthesis : Similar compounds have shown to inhibit protein synthesis pathways, leading to bactericidal effects.
  • Biofilm Disruption : Some derivatives have demonstrated the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their efficacy as antimicrobial agents .

Study on Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, including this compound, it was found that certain modifications to the thiazole ring significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Study on Cancer Cell Reprogramming

Another research effort focused on the compound's role in enhancing Oct3/4 expression in embryonic stem cells. The study identified several derivatives with increased efficacy in promoting pluripotency markers, indicating potential therapeutic applications in regenerative medicine .

Properties

IUPAC Name

ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c1-2-29-20(26)17-13-30-21(22-17)23-19(25)15-7-9-16(10-8-15)31(27,28)24-12-11-14-5-3-4-6-18(14)24/h3-10,13H,2,11-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMUZQSYWONIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.